molecular formula C14H15F3N2O2S B4555526 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE

Cat. No.: B4555526
M. Wt: 332.34 g/mol
InChI Key: KZCBEXDPXVTGCX-UHFFFAOYSA-N
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Description

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE is a complex organic compound that features a difluoromethyl group, a hydroxy group, and a fluorobenzylsulfanyl group

Preparation Methods

The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the difluorination of 1-trifluoromethyl-1,3-diketones followed by a fragmentation process . This one-pot synthesis is convenient and allows for the efficient production of difluoromethyl ketones, which are crucial intermediates in the synthesis of the target compound.

Chemical Reactions Analysis

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The difluoromethyl group can be reduced to a monofluoromethyl group.

    Substitution: The fluorobenzylsulfanyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity. The hydroxy group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzylsulfanyl group can engage in hydrophobic interactions. These interactions collectively contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE include:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the molecule.

Properties

IUPAC Name

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-[(3-fluorophenyl)methylsulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S/c1-9-6-14(21,13(16)17)19(18-9)12(20)8-22-7-10-3-2-4-11(15)5-10/h2-5,13,21H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBEXDPXVTGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)CSCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(3-FLUOROBENZYL)SULFANYL]-1-ETHANONE

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